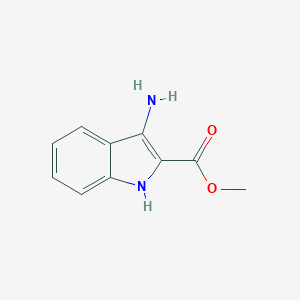
3,5-Bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide, commonly known as BHT-920, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive tool for researchers in various fields.
作用机制
The mechanism of action of BHT-920 is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. BHT-920 has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
BHT-920 has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. BHT-920 has also been shown to modulate the expression of various genes and proteins involved in cell growth, differentiation, and apoptosis.
实验室实验的优点和局限性
One advantage of using BHT-920 in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a useful tool for cancer research. Another advantage is its ability to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using BHT-920 in lab experiments is its low solubility in water, which may limit its bioavailability and effectiveness in certain applications.
未来方向
There are several future directions for research on BHT-920. One potential direction is the development of more effective formulations or delivery methods to improve its bioavailability and effectiveness. Another direction is the investigation of BHT-920's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BHT-920 and its potential applications in various fields of scientific research.
In conclusion, BHT-920 is a synthetic compound with potential applications in various scientific research fields. Its wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties, make it an attractive tool for researchers. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
BHT-920 can be synthesized using a multi-step process that involves the reaction of 4,5-dichloro-2-nitrobenzenesulfonamide with tert-butyl acetoacetate, followed by reduction and subsequent reaction with 4-hydroxybenzaldehyde. The final product is obtained by reacting the resulting intermediate with tert-butylamine and hydrochloric acid.
科学研究应用
BHT-920 has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, BHT-920 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection studies, BHT-920 has been shown to protect neurons from oxidative stress-induced damage. In anti-inflammatory studies, BHT-920 has been shown to reduce inflammation in various animal models.
属性
| 150457-38-8 | |
分子式 |
C21H26Cl2N2O4S |
分子量 |
473.4 g/mol |
IUPAC 名称 |
3,5-ditert-butyl-N-(4,5-dichloro-2-sulfamoylphenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C21H26Cl2N2O4S/c1-20(2,3)12-7-11(8-13(18(12)26)21(4,5)6)19(27)25-16-9-14(22)15(23)10-17(16)30(24,28)29/h7-10,26H,1-6H3,(H,25,27)(H2,24,28,29) |
InChI 键 |
KZTLFDNTCIDSKC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl |
| 150457-38-8 | |
同义词 |
3,5-BDHDSB 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
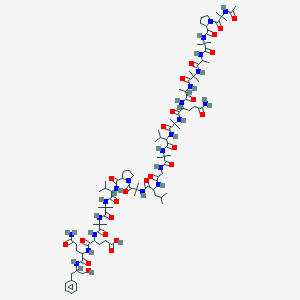
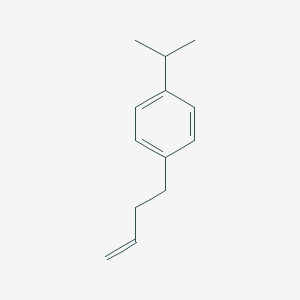
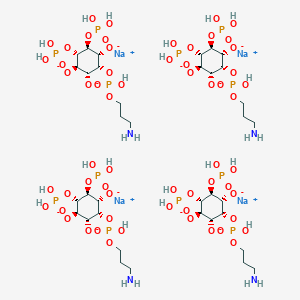
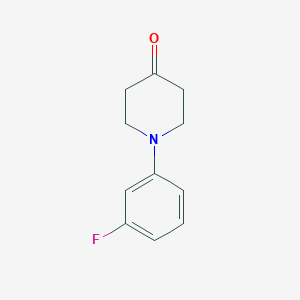
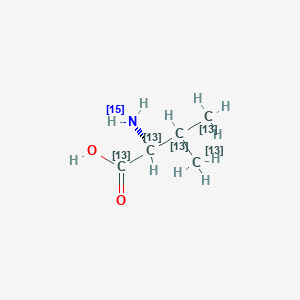
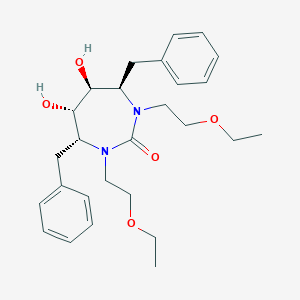
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)



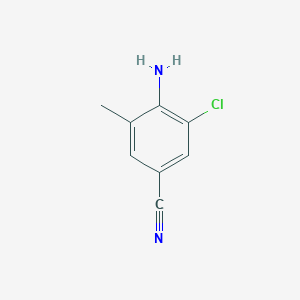
![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
